Cas no 849353-34-0 (4-bromopyrimidin-5-amine)
4-bromopyrimidin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-bromopyrimidine
- 4-bromopyrimidin-5-amine
- 5-Pyrimidinamine,4-bromo-
- 4-bromopyrimidin-5-ylamine
- 5-Pyrimidinamine, 4-bromo-
- 5-Amino-4-bromopyrimidine HCl
- NXYSMLJPDPVHOE-UHFFFAOYSA-N
- FCH880166
- MB08406
- LS21199
- AX8159118
- AB0026995
- ST24029322
- W8767
- 4-Bromo-5-pyrimidinamine (ACI)
- DTXSID00672009
- O11195
- MFCD09999203
- FT-0646602
- J-516724
- AMY26855
- AKOS006305454
- 849353-34-0
- SCHEMBL1311907
- CS-0043750
- SY112541
- DS-0371
- DB-076172
-
- MDL: MFCD09999203
- Inchi: 1S/C4H4BrN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
- InChI Key: NXYSMLJPDPVHOE-UHFFFAOYSA-N
- SMILES: BrC1C(=CN=CN=1)N
Computed Properties
- Exact Mass: 172.95900
- Monoisotopic Mass: 172.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 0.5
Experimental Properties
- Density: 1.844
- Boiling Point: 282.2°C at 760 mmHg
- Flash Point: 124.5°C
- Refractive Index: 1.648
- PSA: 51.80000
- LogP: 1.40250
4-bromopyrimidin-5-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-bromopyrimidin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YB056-5g |
4-bromopyrimidin-5-amine |
849353-34-0 | 97% | 5g |
4187.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YB056-1g |
4-bromopyrimidin-5-amine |
849353-34-0 | 97% | 1g |
1242.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YB056-50mg |
4-bromopyrimidin-5-amine |
849353-34-0 | 97% | 50mg |
178.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YB056-250mg |
4-bromopyrimidin-5-amine |
849353-34-0 | 97% | 250mg |
892CNY | 2021-05-08 | |
| Matrix Scientific | 072459-500mg |
5-Amino-4-bromopyrimidine, 95+% |
849353-34-0 | 95+% | 500mg |
$265.00 | 2023-09-06 | |
| Matrix Scientific | 072459-1g |
5-Amino-4-bromopyrimidine, 95+% |
849353-34-0 | 95+% | 1g |
$408.00 | 2023-09-06 | |
| Matrix Scientific | 072459-5g |
5-Amino-4-bromopyrimidine, 95+% |
849353-34-0 | 95+% | 5g |
$1235.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YB056-200mg |
4-bromopyrimidin-5-amine |
849353-34-0 | 97% | 200mg |
494.0CNY | 2021-08-04 | |
| Chemenu | CM165018-1g |
5-Amino-4-bromopyrimidine |
849353-34-0 | 97% | 1g |
$176 | 2021-08-05 | |
| Chemenu | CM165018-5g |
5-Amino-4-bromopyrimidine |
849353-34-0 | 97% | 5g |
$484 | 2021-08-05 |
4-bromopyrimidin-5-amine Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
4-bromopyrimidin-5-amine Raw materials
4-bromopyrimidin-5-amine Preparation Products
4-bromopyrimidin-5-amine Suppliers
4-bromopyrimidin-5-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-bromopyrimidin-5-amine
Recent Advances in the Application of 4-Bromopyrimidin-5-amine (CAS: 849353-34-0) in Chemical Biology and Pharmaceutical Research
The compound 4-bromopyrimidin-5-amine (CAS: 849353-34-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest advancements in the utilization of this compound, focusing on its role in drug discovery, medicinal chemistry, and chemical biology. The compound's unique structural features, including the presence of both a bromine atom and an amine group on the pyrimidine ring, make it a valuable building block for the development of novel therapeutic agents and chemical probes.
Recent studies have highlighted the importance of 4-bromopyrimidin-5-amine in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT and PI3K/AKT/mTOR signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound in the development of selective JAK2 inhibitors, which showed promising results in preclinical models of myeloproliferative neoplasms. The bromine atom at the 4-position allows for further functionalization via cross-coupling reactions, while the amine group at the 5-position serves as a handle for additional modifications, enabling the rapid generation of diverse compound libraries.
In addition to its applications in small molecule drug discovery, 4-bromopyrimidin-5-amine has also been employed in the design of covalent inhibitors. A recent publication in ACS Chemical Biology described the development of irreversible EGFR inhibitors using this compound as a starting material. The researchers successfully incorporated the pyrimidine core into a covalent warhead strategy, resulting in compounds with improved selectivity and potency against mutant forms of EGFR. This work underscores the potential of 849353-34-0 in addressing the challenge of drug resistance in cancer therapy.
The compound has also found applications in chemical biology as a versatile scaffold for the development of molecular probes. A 2024 study in Nature Chemical Biology reported the use of 4-bromopyrimidin-5-amine derivatives as selective chemical inducers of protein degradation (PROTACs). The researchers designed bifunctional molecules that effectively recruited E3 ubiquitin ligases to target proteins of interest, demonstrating the utility of this scaffold in targeted protein degradation strategies. This approach opens new avenues for the study of previously "undruggable" targets in various disease contexts.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for the preparation and functionalization of 4-bromopyrimidin-5-amine. A 2023 publication in Organic Letters described a novel palladium-catalyzed amination protocol that significantly improves the yield and selectivity of downstream modifications. This methodological advancement is particularly relevant for pharmaceutical applications where scalability and reproducibility are critical considerations.
Looking forward, the unique properties of 4-bromopyrimidin-5-amine (849353-34-0) position it as a valuable tool in both drug discovery and chemical biology research. Its versatility as a synthetic intermediate, combined with the growing understanding of its structure-activity relationships, suggests that this compound will continue to play an important role in the development of novel therapeutic agents and research tools. Future research directions may include the exploration of its applications in nucleic acid chemistry, the development of more efficient synthetic routes, and the expansion of its use in targeted protein degradation technologies.
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